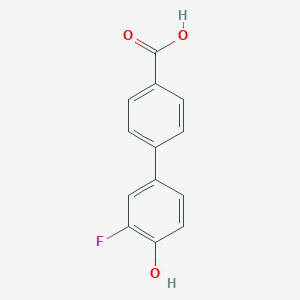

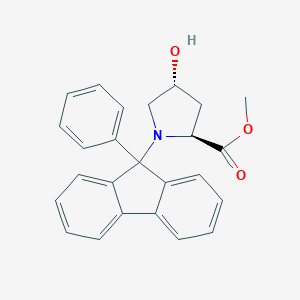

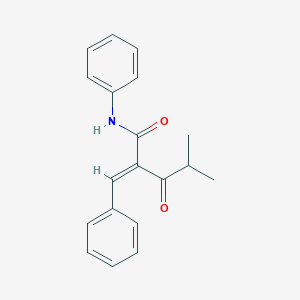

4-(3-Fluoro-4-hydroxyphenyl)benzoic acid

カタログ番号 B028513

CAS番号:

106291-26-3

分子量: 232.21 g/mol

InChIキー: WHAOIFHFUMILMM-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

4-(3-Fluoro-4-hydroxyphenyl)benzoic acid is a compound of interest in various fields of chemistry due to its structural and functional properties. This analysis encompasses aspects of its synthesis, molecular structure, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

- The synthesis of related azo-benzoic acids, which are structurally similar to 4-(3-Fluoro-4-hydroxyphenyl)benzoic acid, involves complex procedures utilizing spectroscopic techniques like 1H and 13C NMR, UV–VIS, and IR (Baul et al., 2009).

- Other synthetic routes for similar compounds, like n-alkoxybiphenyl 4′ carbonyloxy benzoic acid, involve methylation, acylation, and other reactions, indicative of the complex synthetic steps likely needed for 4-(3-Fluoro-4-hydroxyphenyl)benzoic acid (Dou Qing, 2000).

Molecular Structure Analysis

- The molecular structure of compounds similar to 4-(3-Fluoro-4-hydroxyphenyl)benzoic acid is typically confirmed using techniques like X-ray crystallography, which reveals details about molecular geometry and bonding (M. Rad et al., 2016).

Chemical Reactions and Properties

- The reactivity of related compounds involves acid-base dissociation and azo-hydrazone tautomerism, suggesting that 4-(3-Fluoro-4-hydroxyphenyl)benzoic acid may exhibit similar chemical behavior (Baul et al., 2009).

- The interaction of similar compounds with metals to form coordination polymers indicates potential reactivity of 4-(3-Fluoro-4-hydroxyphenyl)benzoic acid in forming complex structures (M. Rad et al., 2016).

Physical Properties Analysis

- The physical properties of structurally related compounds, such as solubility in organic solvents and thermal properties, are critical in determining their application potential (Shude Xiao et al., 2003).

Chemical Properties Analysis

- The chemical properties of similar compounds, like fluorescence emission and gas sensing properties, suggest that 4-(3-Fluoro-4-hydroxyphenyl)benzoic acid might also possess unique chemical characteristics useful in various applications (M. Rad et al., 2016).

科学的研究の応用

-

Food Industry

-

Cosmetics

-

Pharmacy

-

Fungicides

-

Thermoplastic Industry

-

Biosynthesis

- Several important bioproducts are produced from 4-HBA in the microbial shikimate pathway . In the last two decades, shikimate pathway has been intensively studied for the biosynthesis of aromatic amino acids (L-tryptophan, L-phenylalanine, and L-tyrosine), quinones, folates, and secondary metabolites including many commercially valuable compounds .

Safety And Hazards

特性

IUPAC Name |

4-(3-fluoro-4-hydroxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO3/c14-11-7-10(5-6-12(11)15)8-1-3-9(4-2-8)13(16)17/h1-7,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHAOIFHFUMILMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Fluoro-4-hydroxyphenyl)benzoic acid | |

CAS RN |

106291-26-3 | |

| Record name | 3′-Fluoro-4′-hydroxy[1,1′-biphenyl]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106291-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods I

Procedure details

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

Synthesis routes and methods II

Procedure details

Subsequently, 6.8 g of 3'-fluoro-4'-methoxybiphenyl-4-carboxylic acid was heated under reflux for 14 hours in 150 ml of 48% hydrobromic acid and 80 ml of dioxane. The volatile components were removed by evaporator, and the residue was washed several times with water to give 6.10 g (yield 95%) of the desired 3'-fluoro-4'-hydroxybiphenyl-4-carboxylic acid.

Yield

95%

Synthesis routes and methods III

Procedure details

To 42 g (0.17 mol) of the above 3'-fluoro-4'-methoxybiphenyl-4-carboxylic acid were added 1.7 l of acetic acid and 300 ml of 48% hydrogen bromide solution, which was refluxed for 20 hours, poured into 3.5 l of water and air cooled. The precipitated crystal was filtered to obtain 36.4 g (yield: 92%) of 3'-fluoro-4'-hydroxybiphenyl-4-carboxylic acid.

Yield

92%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine](/img/structure/B28460.png)

![1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B28479.png)